4-Nitroindole
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitroindole involves several key methods, including reactions of oxindoles with nitroolefins using thiourea catalysis to achieve high enantio- and diastereoselectivity (Bui, Syed, & Barbas, 2009). Another notable method involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base, leading to 4- and 6-substituted nitroindoles through oxidative nucleophilic substitution (Moskalev, Barbasiewicz, & Mąkosza, 2004).
Molecular Structure Analysis
The molecular structure of 4-Nitroindole is characterized by the presence of a nitro group attached at the 4-position of the indole ring. This structural feature significantly influences its reactivity and physical properties. Studies on the molecular structure often involve computational methods and X-ray crystallography to elucidate the arrangement of atoms and the electronic structure, which are critical for understanding its reactivity and interaction with other molecules.
Chemical Reactions and Properties
4-Nitroindole participates in various chemical reactions, including catalytic asymmetric 1,4-additions of oxindoles to nitroalkenes, which are crucial for synthesizing compounds with complex chiral structures (Kato et al., 2009). Its reactivity towards electrophiles and nucleophiles, facilitated by the nitro group, allows for the synthesis of a wide range of heterocyclic compounds with potential biological activity.
Scientific Research Applications
Synthesis of Lyngbyatoxin Analog : 4-Nitroindole serves as a starting material for synthesizing the lyngbyatoxin analog, (-)-7-octylindolactam V, which is significant in protein kinase C modulation studies (Quick & Saha, 1994).
Synthesis of Nitroindole-Sulfonyl Chlorides and Sulfonamides : It is used to synthesize 4-, 5-, 6-, and 7-nitroindole-3-sulfonyl chlorides and sulfonamides (Mandur et al., 1990).
Drug Discovery Projects : A 10-step synthesis from 4-nitroindole has been developed for synthesizing 3,5-, 3,6-, and 3,7-diaminoindoles, which are valuable in drug discovery (Martin et al., 2021).
Study of Mechanistic Features in Reactions : The synthesis of 4- and 6-substituted nitroindoles aids in studying the mechanistic features of reactions (Moskalev et al., 2004).
Synthesis of Chiral Dihydrocarbazoles : Enantioselective formal [4+2] cycloadditions of 3-nitroindoles can form chiral dihydrocarbazole scaffolds, useful in various synthetic applications (Li et al., 2016).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Heterocycles derived from 4-/5-/6-/7-nitro-5-fluoro/chloro/bromoindole-2-carbohydrazides exhibit these activities, indicating potential pharmaceutical applications (Narayana et al., 2009).
Synthetic Aquatic Ecosystem Studies : 4-Nitrophenol, a related compound, disrupts the development of physicochemical characteristics, algae, and fauna in synthetic aquatic ecosystems (Zieris et al., 1988).
Study on Hepatocytes : 5-Nitroindole decreases adenylate energy charge in hepatocytes, affecting mitochondrial electron transfer and energy transduction (Dubin et al., 1994).
Electrochemical Studies : Nitroindoles yield polymer films after oxidative electropolymerization, showing electroactive properties useful in materials science (Kokkinidis & Kelaidopoulou, 1996).
Corrosion Inhibition : Heterocyclic diazoles like 4-nitropyrazole, related to nitroindoles, show potential in acidic iron corrosion inhibition (Babić-Samardžija et al., 2005).
Photobiological Studies : The photochemical reaction of 4-nitroindole with guanosine generates complexes that can have implications in photobiology and photochemistry (Ye et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVZKLJDKGRZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197243 | |
Record name | Indole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroindole | |
CAS RN |
4769-97-5 | |
Record name | 4-Nitroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4769-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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